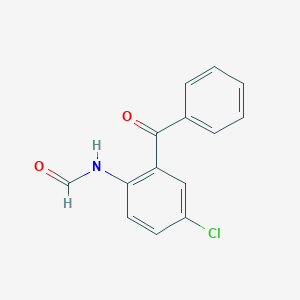

N-(2-Benzoyl-4-chlorophenyl)formamide

Übersicht

Beschreibung

N-(2-Benzoyl-4-chlorophenyl)formamide: is an organic compound with the molecular formula C14H10ClNO2 . It is a derivative of formamide, where the hydrogen atom of the formamide group is replaced by a 2-benzoyl-4-chlorophenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

-

Benzoylation Reaction:

Starting Materials: 2-chloroaniline and benzoyl chloride.

Reaction Conditions: The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: 2-chloroaniline is reacted with benzoyl chloride to form N-(2-benzoyl-4-chlorophenyl)formamide.

-

Formylation Reaction:

Starting Materials: N-(2-benzoyl-4-chlorophenyl)amine and formic acid.

Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid.

Procedure: N-(2-benzoyl-4-chlorophenyl)amine is reacted with formic acid to form this compound.

Industrial Production Methods:

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned reactions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions:

-

Oxidation:

Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Conditions: Typically carried out under acidic or basic conditions.

Products: Oxidation of N-(2-benzoyl-4-chlorophenyl)formamide can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

-

Reduction:

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Conditions: Carried out under anhydrous conditions to prevent hydrolysis.

Products: Reduction can lead to the formation of amines or alcohols depending on the specific conditions used.

-

Substitution:

Reagents: Nucleophiles such as amines or thiols.

Conditions: Typically carried out under basic conditions.

Products: Substitution reactions can lead to the formation of various substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Antimalarial Agents

N-(2-Benzoyl-4-chlorophenyl)formamide serves as a key reagent in the synthesis of 2-aminoindole derivatives, which have demonstrated potential as antimalarial agents. The structural modifications facilitated by this compound have led to the development of novel therapeutic candidates targeting malaria parasites .

1.2 Anticancer Activity

Research has indicated that derivatives synthesized from this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce cytotoxic effects on various human cancer cell lines, including breast adenocarcinoma and gastric carcinoma cells. For instance, specific derivatives displayed higher cytotoxicity compared to established chemotherapeutics like 5-Fluorouracil .

Analytical Chemistry Applications

2.1 Chromatographic Techniques

this compound is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. The compound can be effectively analyzed using reverse phase HPLC methods, where acetonitrile and water are commonly employed as mobile phases. This method is particularly useful for isolating impurities and assessing pharmacokinetics in drug development .

2.2 Mass Spectrometry Compatibility

For applications requiring mass spectrometry compatibility, phosphoric acid in the mobile phase can be substituted with formic acid, enhancing the detection and analysis of this compound and its derivatives .

3.1 Trypanosoma brucei Inhibition

this compound derivatives have been evaluated for their inhibitory effects on Trypanosoma brucei, the causative agent of African sleeping sickness. These studies involve spectrophotometric assays to determine inhibition kinetics and potential mechanisms of action against the target enzyme TyrR (tyrosine racemase) .

3.2 Toxicity Assessments

In addition to evaluating efficacy against pathogens, toxicity assessments have been conducted using mammalian cell lines to determine the safety profile of compounds derived from this compound. These assessments are crucial for establishing therapeutic windows for potential drug candidates .

Synthesis Pathways

The synthesis of this compound typically involves reactions starting from substituted benzophenones or related compounds. The following table summarizes key synthesis routes:

| Starting Material | Reaction Conditions | Product |

|---|---|---|

| 2-Amino-5-chlorobenzophenone | Acetylation with acetic anhydride | This compound |

| Anthranilate | Reaction with aryl lithiums | Substituted 2-aminobenzophenones |

| Benzoxazinone | Reaction with p-tolylmagnesium bromide | Benzophenone derivatives |

Wirkmechanismus

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)formamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the specific biological system. The molecular pathways involved include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Vergleich Mit ähnlichen Verbindungen

- N-(2-Benzoylphenyl)formamide

- N-(4-Chlorophenyl)formamide

- N-(2-Benzoyl-4-methylphenyl)formamide

Comparison:

- N-(2-Benzoyl-4-chlorophenyl)formamide is unique due to the presence of both benzoyl and chlorophenyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the electronic and steric effects of the substituents .

Biologische Aktivität

N-(2-Benzoyl-4-chlorophenyl)formamide is a benzamide derivative that has garnered attention due to its diverse biological activities. This compound, identified by its CAS number 10352-28-0, features a unique molecular structure that includes a benzoyl group and a chlorophenyl moiety, contributing to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

- Molecular Formula : CHClNO

- Molecular Weight : 259.69 g/mol

- Functional Groups : Amide, Benzoyl, Chlorophenyl

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with formamide under controlled conditions. The general synthetic pathway can be outlined as follows:

- Reactants : 4-Chlorobenzoyl chloride and formamide.

- Conditions : Reaction under anhydrous conditions to prevent hydrolysis.

- Yield Optimization : Control of temperature and reaction time to maximize yield and purity.

Antifungal Properties

Benzamide derivatives, including this compound, have been extensively studied for their antifungal activity. Research indicates that these compounds can increase the membrane permeability of fungal cells, suggesting a potential mechanism for their antifungal effects. A study demonstrated broad-spectrum antifungal activity against various yeast and filamentous fungal strains, indicating that this compound may exhibit similar properties.

Antiviral Activity

Recent investigations have highlighted the potential of benzamide derivatives as inhibitors of viral proteases, particularly in the context of COVID-19. The compound's structural features may allow it to interact with viral proteins, making it a candidate for further antiviral drug development .

Inhibition Studies

This compound has shown promise as an inhibitor of specific biological pathways:

- CCR2 and CCR9 Receptors : The compound has been identified as a potential inhibitor of CCR2 and CCR9 receptor functions, which are implicated in inflammatory responses .

- Enzyme Inhibition : In vitro studies have demonstrated its inhibitory effects on dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase enzymes, which are crucial in bacterial metabolism .

Cytotoxicity and Selectivity

In vitro assays against mammalian cell lines (e.g., Vero and A549 cells) have been conducted to assess cytotoxicity. The results indicate that while some derivatives exhibit moderate cytotoxicity, they retain selectivity against target pathogens compared to standard treatments .

Data Summary

| Activity Type | Target | IC (µM) | Notes |

|---|---|---|---|

| Antifungal | Various fungal strains | Not specified | Increased membrane permeability observed |

| Antiviral | COVID-19 protease | Not specified | Potential for drug development |

| Enzyme Inhibition | DHFR | 92 | Stronger than standard trimethoprim |

| Cytotoxicity | Vero & A549 cells | 62.5 | Moderate cytotoxicity compared to INH |

Case Studies

-

Antifungal Activity Study :

- A series of benzamide derivatives were tested against Candida albicans and Aspergillus niger.

- Results indicated significant antifungal activity with potential mechanisms involving disruption of fungal cell membranes.

-

Antiviral Screening :

- Compounds were screened for inhibition against SARS-CoV-2 protease.

- This compound showed promising interaction profiles in molecular docking studies.

-

Receptor Inhibition Analysis :

- Investigated for its ability to inhibit CCR2 and CCR9 receptors.

- Demonstrated effective inhibition in cellular assays, suggesting therapeutic potential in inflammatory diseases.

Eigenschaften

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO2/c15-11-6-7-13(16-9-17)12(8-11)14(18)10-4-2-1-3-5-10/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPFYCLSZSPMTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145886 | |

| Record name | N-(2-Benzoyl-4-chlorophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10352-28-0 | |

| Record name | N-(2-Benzoyl-4-chlorophenyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10352-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formamido chlorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010352280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10352-28-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Benzoyl-4-chlorophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-benzoyl-4-chlorophenyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-FORMAMIDOBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T620ANU9VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.